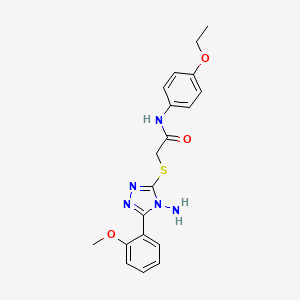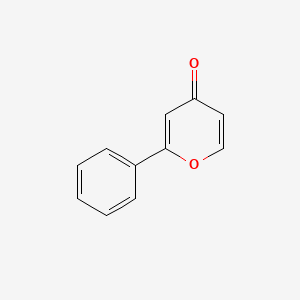
2-phenyl-4H-pyran-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenyl-4H-pyran-4-one is a heterocyclic compound characterized by a six-membered ring containing one oxygen atom and a phenyl group attached to the second carbon atom. This compound is of significant interest due to its diverse biological and pharmaceutical properties, including anti-inflammatory, antimicrobial, and anticancer activities .
作用機序
Target of Action
It’s known that pyran derivatives, which include 2-phenyl-4h-pyran-4-one, have a broad spectrum of biological and pharmaceutical properties .
Mode of Action
It’s known that pyran derivatives have been shown to exhibit anti-inflammatory, anti-malarial, anti-microbial, anti-viral, anti-diabetic, anti-tumor, herbicidal, and insecticidal properties .
Biochemical Pathways
It’s known that pyran derivatives can inhibit acetylcholinesterases (aches), advanced glycation end product (ages) formation, and also have radical scavenging activity .
Pharmacokinetics
It’s known that pyran derivatives have been used in the treatment of cardiovascular disease .
Result of Action
It’s known that pyran derivatives have diverse anticancer capabilities . They have been a focal point for researchers worldwide due to their promising activities, which place them at the forefront for the discovery of prospective drug candidates .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it’s known that this compound is water-soluble and may spread in water systems .
生化学分析
Biochemical Properties
2-Phenyl-4H-pyran-4-one interacts with various enzymes and proteins in biochemical reactions. It has been found to inhibit AChE and AGEs formation, which are key factors in the pathogenesis of Alzheimer’s disease . The nature of these interactions involves binding to the active sites of these enzymes, leading to their inhibition .
Cellular Effects
The effects of this compound on cells are significant. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Specifically, it has been found to inhibit the formation of AGEs, which can lead to detrimental effects on cellular function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it binds to the active sites of AChE and inhibits its function, thereby reducing the formation of AGEs .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as AChE and impacts the formation of AGEs
準備方法
Synthetic Routes and Reaction Conditions
2-Phenyl-4H-pyran-4-one can be synthesized through various methods. One common approach involves the condensation of aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions. For instance, the reaction of benzaldehyde, malononitrile, and ethyl acetoacetate in the presence of a base catalyst like piperazine can yield this compound . Another method involves the use of phosphonium salts and substituted benzaldehydes in the presence of sodium hydroxide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using efficient catalytic systems. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is often employed to enhance the sustainability and cost-effectiveness of the production process .
化学反応の分析
Types of Reactions
2-Phenyl-4H-pyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyran-4-one derivatives.
Reduction: Reduction reactions can convert this compound to dihydropyran derivatives.
Substitution: The phenyl group can undergo electrophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens and nitrating agents.
Major Products Formed
The major products formed from these reactions include various substituted pyran-4-one derivatives, dihydropyran derivatives, and other functionalized compounds .
科学的研究の応用
2-Phenyl-4H-pyran-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of inflammatory and infectious diseases.
Industry: This compound is used in the development of pharmaceuticals, agrochemicals, and dyes
類似化合物との比較
Similar Compounds
4H-Pyran-4-one: A simpler analog without the phenyl group.
2,3-Dihydro-4H-pyran-4-one: A reduced form of 4H-pyran-4-one.
Flavones: A class of compounds with a similar pyran ring structure but with additional functional groups
Uniqueness
2-Phenyl-4H-pyran-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other pyran derivatives. Its phenyl group enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .
特性
IUPAC Name |
2-phenylpyran-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O2/c12-10-6-7-13-11(8-10)9-4-2-1-3-5-9/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFECLJRYNAOWOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
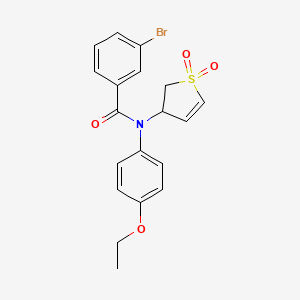
![(E)-3-(2-chlorophenyl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide](/img/structure/B2961731.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}propanamide](/img/structure/B2961732.png)
![2-[3-(4-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2961735.png)
![N,N-diethyl-2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2961736.png)
![2-[3-(benzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2961737.png)
![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]butanamide](/img/structure/B2961738.png)
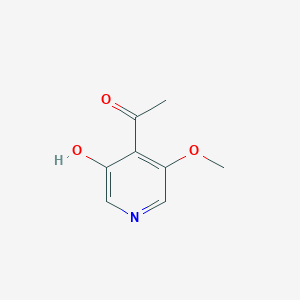
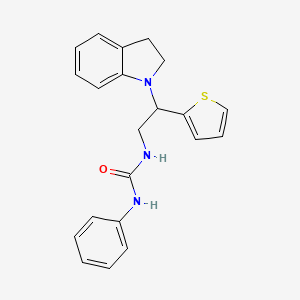
![N-[(5-{[(4-fluorophenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2961743.png)
![7-chloro-N-(4-ethoxyphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2961744.png)
![N-[(4-fluorophenyl)methyl]-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide](/img/structure/B2961745.png)
![4-[(1-cyclobutanecarbonylpiperidin-4-yl)oxy]-2,6-dimethylpyrimidine](/img/structure/B2961746.png)
